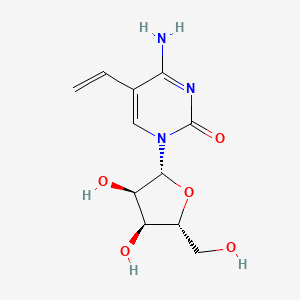
5-Vinylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinylcytidine is a cytidine nucleoside analog, characterized by the presence of a vinyl group attached to the cytidine molecule. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure allows it to interact with biological systems in ways that can inhibit certain enzymatic activities, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylcytidine typically involves the modification of cytidine. One common method includes the vinylation of cytidine using vinyl halides under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the coupling of the vinyl group to the cytidine molecule. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Vinylcytidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives.
Scientific Research Applications
5-Vinylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: It serves as an inhibitor of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation. This makes it useful in studying gene expression and epigenetic modifications.
Medicine: Due to its ability to inhibit DNA methyltransferases, this compound has potential anti-cancer properties. It is being investigated for its role in cancer therapy, particularly in targeting cancer cells with abnormal DNA methylation patterns.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The primary mechanism by which 5-Vinylcytidine exerts its effects is through the inhibition of DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that can regulate gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, which can be beneficial in treating diseases like cancer where abnormal methylation is a factor. The compound interacts with the active site of the enzyme, preventing it from binding to DNA and carrying out its methylation function.
Comparison with Similar Compounds
5-Vinylcytidine can be compared to other cytidine analogs such as:
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-cancer properties.
Decitabine: A well-known DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Similar to decitabine, it is used in the treatment of myelodysplastic syndromes and works by incorporating into DNA and RNA, leading to the inhibition of DNA methyltransferases.
Uniqueness: What sets this compound apart is its vinyl group, which provides unique reactivity and potential for modification. This structural feature allows for a broader range of chemical reactions and applications compared to other cytidine analogs.
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
YTTDEFJIZQEXBA-FDDDBJFASA-N |
Isomeric SMILES |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



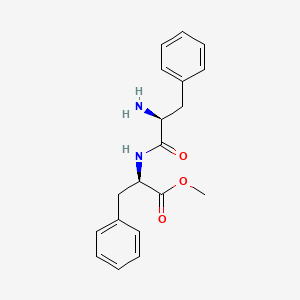
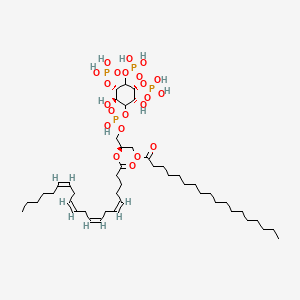
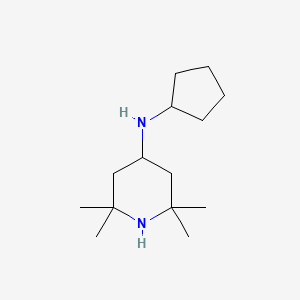
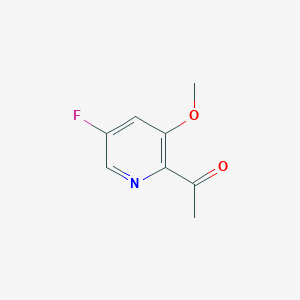
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
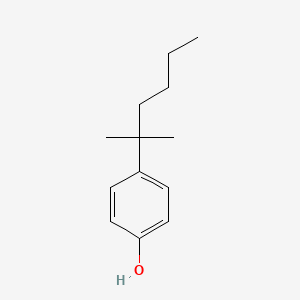

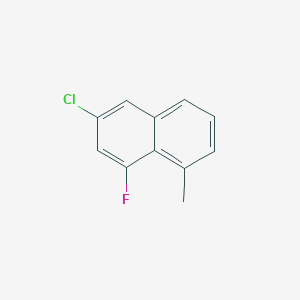
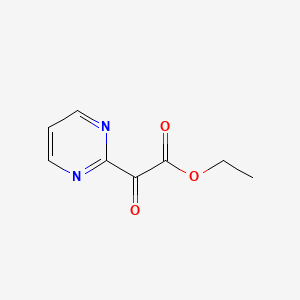
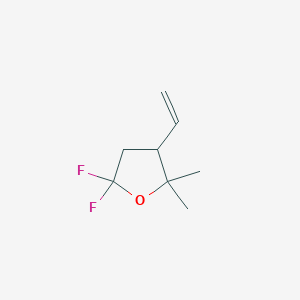
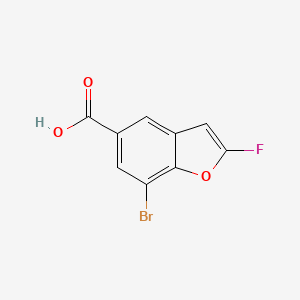
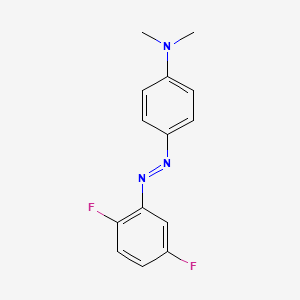
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
